molecular formula C9H10N4O2 B1487082 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol CAS No. 2002604-41-1

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Cat. No.: B1487082
CAS No.: 2002604-41-1
M. Wt: 206.2 g/mol
InChI Key: XVMSEDFVGQDNGW-UHFFFAOYSA-N
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Description

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

The synthesis of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of a suitable precursor containing the necessary functional groups under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol include other heterocyclic molecules with oxadiazole and pyridine rings. These compounds may share some biological activities but differ in their specific interactions and efficacy. Examples include:

    Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer activities.

    Pyrimidine derivatives: Exhibiting diverse biological activities, including antiviral and antifibrotic properties.

This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSEDFVGQDNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 3
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 4
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 5
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 6
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

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